molecular formula C15H14ClNO4S B4701225 METHYL 4-CHLORO-3-(PHENYLMETHANESULFONAMIDO)BENZOATE

METHYL 4-CHLORO-3-(PHENYLMETHANESULFONAMIDO)BENZOATE

Cat. No.: B4701225
M. Wt: 339.8 g/mol
InChI Key: HUOIRWLAFLPJGG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(phenylmethanesulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a phenylmethanesulfonamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-(phenylmethanesulfonamido)benzoate typically involves a multi-step process. One common method starts with the chlorination of methyl benzoate to introduce the chloro substituent. This is followed by the sulfonamidation reaction, where phenylmethanesulfonamide is introduced to the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(phenylmethanesulfonamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of 4-chloro-3-(phenylmethanesulfonamido)benzoic acid.

Scientific Research Applications

Methyl 4-chloro-3-(phenylmethanesulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(phenylmethanesulfonamido)benzoate involves its interaction with specific molecular targets. The phenylmethanesulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and ester groups may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromine substituent instead of chlorine.

    Methyl 4-chlorobenzoate: Lacks the phenylmethanesulfonamido group.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the chloro and sulfonamido groups.

Uniqueness

Methyl 4-chloro-3-(phenylmethanesulfonamido)benzoate is unique due to the presence of the phenylmethanesulfonamido group, which imparts specific chemical and biological properties. This makes it distinct from other benzoate derivatives and potentially useful in specialized applications.

Properties

IUPAC Name

methyl 3-(benzylsulfonylamino)-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)12-7-8-13(16)14(9-12)17-22(19,20)10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOIRWLAFLPJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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